molecular formula C17H19N5O4S B2842364 N-(4-(2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 953188-23-3

N-(4-(2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Katalognummer: B2842364
CAS-Nummer: 953188-23-3
Molekulargewicht: 389.43
InChI-Schlüssel: DTPDGJSVPCXADS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cardiotonic Activity

The synthesis of thiazolidine derivatives, including structures similar to the specified compound, has been explored for their potential cardiotonic activity. Research conducted by Nate et al. (1987) found that modifications to the thiazolidine moiety could influence the inotropic effect, suggesting applications in developing treatments for heart conditions (H. Nate, Y. Sekine, K. Oda, K. Aoe, H. Nakai, H. Wada, M. Takeda, H. Yabana, T. Nagao, 1987).

Antimicrobial and Antitumor Activity

Several studies have synthesized derivatives with similar structural features for evaluating antimicrobial and antitumor activities. For example, research on thiazolidine-2,4-dione derivatives demonstrated potential antibacterial and antifungal properties, indicating the compound's utility in addressing microbial infections (Rakia Abd Alhameed, Z. Almarhoon, Sarah I. Bukhari, A. El‐Faham, B. G. de la Torre, F. Albericio, 2019). Additionally, Lombardo et al. (2004) identified thiazole carboxamide derivatives as potent Src/Abl kinase inhibitors with significant antiproliferative activity against cancer cell lines, underscoring the compound's relevance in oncology research (L. Lombardo, F. Lee, Ping Chen, Derek J. Norris, J. Barrish, K. Behnia, S. Castaneda, L. Cornelius, J. Das, A. Doweyko, C. Fairchild, J. Hunt, I. Inigo, K. Johnston, A. Kamath, D. Kan, H. Klei, P. Marathe, Suhong Pang, R. Peterson, Sidney Pitt, G. Schieven, R. Schmidt, J. Tokarski, M. Wen, J. Wityak, R. Borzilleri, 2004).

Electrochemical Synthesis

In the realm of synthetic chemistry, Qian et al. (2017) demonstrated the TEMPO-catalyzed electrochemical C–H thiolation as a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines. This process, relevant to the synthesis of compounds including the specified chemical structure, showcases the innovative methodologies for constructing complex molecules with potential pharmaceutical applications (Xiang-Yang Qian, Shu-Qi Li, Jinshuai Song, Hai‐Chao Xu, 2017).

Drug Design and Synthesis

The compound and its derivatives have also been investigated for their role in drug design and synthesis. Schroeder et al. (2009) identified substituted dihydropyridine-3-carboxamides as selective Met kinase inhibitors, indicating potential for treating cancers driven by Met kinase dysregulation. This research highlights the compound's utility in targeted cancer therapies (G. M. Schroeder, Yongmi An, Z. Cai, Xiao-tao Chen, Cheryl M Clark, L. Cornelius, Jun Dai, J. Gullo-Brown, Ashok Gupta, B. Henley, J. Hunt, R. Jeyaseelan, A. Kamath, K. Kim, J. Lippy, L. Lombardo, V. Manne, Simone Oppenheimer, J. Sack, R. Schmidt, Guoxiang Shen, K. Stefanski, J. Tokarski, G. Trainor, B. Wautlet, Donna D. Wei, David K. Williams, Yingru Zhang, Yueping Zhang, J. Fargnoli, R. Borzilleri, 2009).

Eigenschaften

IUPAC Name

N-[4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c18-14(24)10-3-6-22(7-4-10)13(23)8-11-9-27-17(20-11)21-16(26)12-2-1-5-19-15(12)25/h1-2,5,9-10H,3-4,6-8H2,(H2,18,24)(H,19,25)(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPDGJSVPCXADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.